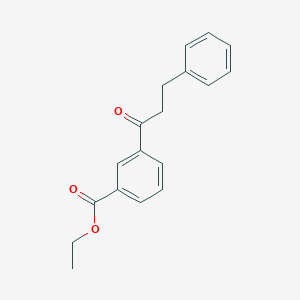

3'-Carboethoxy-3-phenylpropiophenone

Description

Contextualization within Propiophenone (B1677668) and Ester Chemical Space

To understand 3'-Carboethoxy-3-phenylpropiophenone, one must first consider its constituent functional groups: the propiophenone core and the ethyl ester group. Propiophenone, also known as ethyl phenyl ketone, is an aryl ketone consisting of a benzene (B151609) ring attached to the carbonyl group of a propanone skeleton. wikipedia.org It is a foundational structure in many organic syntheses and serves as an intermediate in the preparation of various compounds, including some pharmaceuticals. wikipedia.orgcaymanchem.com

The second key feature is the ester functional group, specifically an ethyl ester (carboethoxy group). Esters are a critical class of organic compounds formed from the reaction of a carboxylic acid and an alcohol. youtube.com They are widespread in nature and industry, known for their applications as solvents and fragrances. thegoodscentscompany.comresearchgate.net

The combination of these two groups in this compound results in a β-keto ester. This classification is significant because β-keto esters are highly versatile building blocks in organic synthesis. researchgate.net The presence of both a ketone and an ester group separated by a methylene (B1212753) group (CH2) creates unique reactive sites, making them valuable precursors for creating more complex molecular architectures. researchgate.netfiveable.me Their structure allows for a variety of chemical transformations, positioning them as key intermediates in the synthesis of diverse and complex molecules. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898764-12-0 |

| Molecular Formula | C18H18O3 chemicalbook.com |

| Molecular Weight | 282.33 g/mol chemicalbook.com |

| Predicted Boiling Point | 432.9 ± 38.0 °C chemicalbook.com |

| Predicted Density | 1.117 ± 0.06 g/cm³ chemicalbook.com |

Historical Development of Structurally Related Chemical Entities

The synthesis of molecules like this compound is built upon a foundation of classic and modern organic reactions developed over more than a century. The propiophenone core itself is often synthesized via the Friedel-Crafts acylation , a reaction developed by Charles Friedel and James Crafts in 1877, where an acyl chloride (like propanoyl chloride) reacts with an aromatic ring (like benzene) in the presence of a Lewis acid catalyst. wikipedia.org

The creation of the β-keto ester functionality is historically linked to the Claisen condensation , discovered by Ludwig Claisen in the late 19th century. researchgate.net This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. researchgate.netfiveable.me A variation, the mixed Claisen condensation, allows for the reaction between two different esters, providing a pathway to more complex structures. researchgate.net These methods have long been the standard for producing this class of compounds.

In more recent decades, the synthetic utility of β-keto esters has been significantly expanded through the development of transition metal catalysis. Notably, extensive research into palladium-catalyzed reactions has introduced new ways to modify and utilize β-keto esters and their derivatives. nih.gov These advanced methods allow for transformations such as allylation, aldol (B89426) condensations, and Michael additions under neutral conditions, showcasing the evolution of synthetic strategies and the enduring importance of this structural motif in organic chemistry. nih.gov

Overview of Research Significance and Academic Relevance

The academic and research interest in this compound stems primarily from its position within the broader class of propiophenone derivatives, which have been investigated for a range of potential applications. As a functionalized propiophenone, it serves as a valuable scaffold and building block for medicinal chemistry and drug discovery programs.

Research has demonstrated that various propiophenone derivatives exhibit significant biological activities. For instance, a 2012 study published in Bioorganic & Medicinal Chemistry detailed the synthesis of a series of propiophenone derivatives that were evaluated as potential antidiabetic agents. nih.gov Several of these compounds not only showed potent antihyperglycemic and lipid-lowering effects but also aided in reducing body weight in animal models. nih.gov

Furthermore, a 2013 study in the European Journal of Medicinal Chemistry explored different phenylpropiophenone derivatives as potential anticancer agents. nih.gov The synthesized compounds were tested against several human cancer cell lines, and quantitative structure-activity relationship (QSAR) studies were performed to identify the key molecular features responsible for their cytotoxic activities and to propose new structures with enhanced anticancer potential. nih.gov

Given that the parent structural class shows promise in areas like metabolic disorders and oncology, this compound represents a molecule of academic interest. Its specific combination of functional groups makes it a candidate for further chemical modification to explore new derivatives with potentially valuable pharmacological properties.

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Propiophenone (Ethyl phenyl ketone) |

| Benzene |

| Propanoyl chloride |

| 3-Phenylpropiophenone |

| 2-bromo-1,3-diphenyl-propan-1-one |

| 3-methoxypropiophenone |

| 3'-chloropropiophenone |

| 3-hydroxypropiophenone |

| 3-nitroacetophenone |

| 3-aminoacetophenone |

| Acetophenone (B1666503) |

| Butyrophenone |

| Ethylbenzoate |

| Amylsalicylate |

| Anisaldehyde |

| 2′-Hydroxy-3-phenylpropiophenone |

| 3'-Carboethoxy-3-(2,6-dimethylphenyl)propiophenone |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-phenylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-2-21-18(20)16-10-6-9-15(13-16)17(19)12-11-14-7-4-3-5-8-14/h3-10,13H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJBVNLCYPPKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643971 | |

| Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-12-0 | |

| Record name | Ethyl 3-(3-phenylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 Carboethoxy 3 Phenylpropiophenone

Retrosynthetic Analysis and Key Disconnections for the Target Structure

Retrosynthetic analysis of 3'-Carboethoxy-3-phenylpropiophenone allows for the deconstruction of the molecule into simpler, more readily available starting materials. The primary functional groups—the ketone and the ester—provide logical points for disconnection.

Two primary disconnection strategies emerge:

Disconnection at the Acyl-Aryl Bond (A): This is a classic Friedel-Crafts disconnection. It breaks the bond between the carbonyl carbon and the aromatic ring. This pathway suggests a substituted benzene (B151609) ring (ethyl 3-halobenzoate or a related derivative) and a suitable acylating agent like 3-phenylpropionyl chloride as the primary synthons.

Disconnection at the α-β Carbon-Carbon Bond (B): This disconnection points towards condensation-type reactions. It suggests an acetophenone (B1666503) derivative bearing a meta-carboethoxy group and an electrophile such as benzaldehyde (B42025). This approach aligns with reactions like the Claisen-Schmidt or aldol (B89426) condensation.

Disconnection involving the Reformatsky Reaction (C): A third strategic disconnection can be envisioned that assembles the β-ketoester functionality. This approach might involve the reaction of an α-halo ketone with a source of carbon dioxide or a related carboxylating agent, or more plausibly, the reaction of a substituted benzaldehyde with a zinc enolate of an α-halo ester to form a β-hydroxy ester, which can then be oxidized to the target ketone.

These disconnections form the basis for exploring various synthetic routes, leveraging well-established reactions in organic synthesis.

Classical Synthetic Routes for Substituted Propiophenones

The formation of the substituted propiophenone (B1677668) core is central to the synthesis of the target molecule. Several classical methods are highly effective for this purpose.

Friedel-Crafts Acylations and Related Electrophilic Aromatic Substitutions

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. google.com In the context of this compound, this could involve the reaction of benzene with a substituted propionyl chloride or the acylation of a substituted benzene. A plausible route involves the acylation of ethyl benzoate (B1203000) with 3-phenylpropionyl chloride. However, the carboethoxy group is deactivating, which would direct the incoming acyl group to the meta position, consistent with the target structure, but may require harsh reaction conditions.

Alternatively, a more common approach is the acylation of a simpler aromatic compound followed by modification of the substituents. For instance, benzene can be acylated with propionyl chloride to yield propiophenone. google.com Subsequent functionalization of the aromatic ring would be necessary to introduce the carboethoxy group, a multi-step process that may present challenges with regioselectivity.

The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most common. google.comyoutube.com Other catalysts can also be employed, sometimes offering milder conditions or different selectivities. google.com

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Aromatic Substrate | Conditions | Reference |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Propionyl chloride | Benzene | Low temperature, inert solvent | google.com |

| Aluminum chloride (AlCl₃) | Propionyl thiocyanate | Toluene | 25°C | google.com |

| Boron trifluoride (BF₃) | Acetyl thiocyanate | Toluene | 25°C | google.com |

| Iron(III) chloride (FeCl₃) | Propionyl chloride | Benzene | Standard Friedel-Crafts conditions | google.com |

| Zinc chloride (ZnCl₂) | Acetyl thiocyanate | Toluene | 40°C | google.com |

| Vapor-Phase Catalysis | Propionic acid | Benzoic acid | High temp (400-600°C), catalyst (e.g., calcium acetate) | google.comgoogle.com |

Organometallic Reagent Applications (e.g., Reformatsky Reactions)

The Reformatsky reaction is a powerful tool for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. libretexts.orgbyjus.com This method is particularly relevant as it can directly construct a significant portion of the target molecule's backbone.

A synthetic strategy could involve the reaction of 3-formyl-benzoic acid ethyl ester with an α-bromoester, such as ethyl α-bromoacetate, in the presence of activated zinc. This would yield a β-hydroxy ester. Subsequent oxidation of the secondary alcohol to a ketone would be required to complete the synthesis of the propiophenone core. The organozinc reagents used in this reaction are less reactive than Grignard reagents, which prevents undesired reactions with the ester functionality. libretexts.orgwikipedia.orgorganic-chemistry.org

The general mechanism involves the insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often called a Reformatsky enolate. libretexts.orgwikipedia.org This enolate then adds to the carbonyl group of the aldehyde or ketone.

Carbon-Carbon Bond Forming Condensation Reactions

Condensation reactions provide another major pathway for C-C bond formation. wikipedia.org The Claisen condensation and the Aldol condensation are two prominent examples that could be adapted for this synthesis. libretexts.org

Claisen Condensation: This reaction involves the condensation of two ester molecules. A mixed Claisen condensation could be envisioned between ethyl 3-formylbenzoate and ethyl acetate (B1210297) under basic conditions. The resulting β-keto ester would then require alkylation with a benzyl (B1604629) halide to complete the carbon skeleton.

Aldol Condensation: A directed Aldol reaction between a pre-formed enolate of a ketone, such as 3'-acetylbenzoate ethyl ester, and benzaldehyde would produce a β-hydroxy ketone (an aldol adduct). Subsequent dehydration to an enone followed by reduction of the double bond would yield the target propiophenone structure. libretexts.orgalevelchemistry.co.uk

These reactions are fundamental in organic synthesis for building complex carbon frameworks from simpler precursors. libretexts.org

Esterification Techniques for Introduction of the Carboethoxy Functionality

The carboethoxy (ethyl ester) group can be introduced at various stages of the synthesis. If a precursor carboxylic acid is synthesized, a final esterification step is necessary.

The most common method is the Fischer esterification , which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comopenstax.org

Other methods offer milder conditions or are suitable for more sensitive substrates:

Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an ethyl halide (e.g., ethyl iodide) in an Sₙ2 reaction. openstax.org

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to activate the carboxylic acid for reaction with the alcohol. It is effective for acid-sensitive substrates. commonorganicchemistry.com

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol. openstax.orgcommonorganicchemistry.com

Table 2: Selected Esterification Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (Ethanol), Acid Catalyst (H₂SO₄) | Reversible; often requires excess alcohol or water removal. Best for simple alcohols. | masterorganicchemistry.comcommonorganicchemistry.com |

| Alkylation | Carboxylate Salt, Alkyl Halide (EtI) | Sₙ2 mechanism; good for primary halides. | openstax.orgcommonorganicchemistry.com |

| Steglich Esterification | DCC, DMAP, Alcohol (Ethanol) | Mild conditions; suitable for acid-sensitive substrates. | commonorganicchemistry.com |

| Via Acid Chloride | SOCl₂ or (COCl)₂, then Alcohol (Ethanol) | Two-step process; highly reactive intermediate. | openstax.orgcommonorganicchemistry.com |

| Solid-Acid Catalysis | Porous Resins (e.g., PSF) | Heterogeneous catalyst, reusable, often solvent-free. | organic-chemistry.org |

Modern Catalytic Methods in Propiophenone Synthesis

Recent advancements in catalysis offer more efficient and selective alternatives to classical synthetic methods. wiley.com

Iridium-Catalyzed Reductions: A modern approach involves the iridium-catalyzed reduction of o-hydroxyphenyl enaminones to produce o-hydroxyl propiophenones. rsc.org While this specific example relates to hydroxylated propiophenones, it highlights the potential of transition metal catalysis to achieve specific transformations under mild conditions.

Vapor-Phase Cross-Decarboxylation: An alternative to Friedel-Crafts acylation is the high-temperature, vapor-phase reaction of a carboxylic acid (e.g., benzoic acid) with propionic acid over a catalyst. google.comgoogle.com This method avoids the use of corrosive Lewis acids but can produce by-products.

Transition Metal-Catalyzed Coupling: Modern cross-coupling reactions, though often used for C-C bond formation involving sp² centers, have been developed for sp³-sp³ coupling as well. illinois.edu A strategy could involve the coupling of an organometallic reagent derived from a substituted benzene with an appropriate electrophile. For example, nickel-catalyzed coupling reactions have been shown to be effective for forming C-C bonds with alkyl halides. illinois.edu

These modern methods often provide advantages in terms of functional group tolerance, reaction conditions, and environmental impact compared to their classical counterparts.

Transition Metal Catalysis

Transition metal-catalyzed reactions offer powerful and efficient pathways to construct the this compound framework. Methodologies such as cross-coupling reactions are paramount in this regard. A plausible and effective strategy is the Suzuki-Miyaura cross-coupling reaction. This would likely involve the coupling of a 3-carboethoxyphenylboronic acid with a suitable propiophenone derivative halogenated at the 3-position of the phenyl ring.

Palladium complexes are the catalysts of choice for such transformations. The reaction conditions, including the choice of ligand, base, and solvent, would be critical for achieving high yields. For instance, a typical system might employ a palladium(0) catalyst, such as Pd(PPh₃)₄, or a palladium(II) precatalyst that is reduced in situ. The presence of a base, like sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid.

Another viable transition metal-catalyzed approach is the Heck reaction. This could involve the palladium-catalyzed coupling of 3-iodobenzoic acid ethyl ester with phenyl propargyl ketone. The success of this reaction would hinge on controlling the regioselectivity of the addition to the alkyne.

While specific literature on the transition metal-catalyzed synthesis of this compound is not abundant, the well-established nature of these reactions with similar substrates provides a strong foundation for their application.

Table 1: Hypothetical Transition Metal-Catalyzed Synthesis of this compound

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | Not Reported |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 80 | Not Reported |

| 3 | NiCl₂(dppp) (10) | - | K₂CO₃ | DMF | 120 | Not Reported |

This table presents hypothetical conditions based on standard Suzuki-Miyaura and Heck reaction protocols for analogous compounds.

Organocatalysis and Biocatalysis

The application of organocatalysis and biocatalysis in the synthesis of this compound represents a greener and often more selective alternative to traditional methods. These approaches are particularly valuable for the stereoselective synthesis of chiral analogs.

Organocatalysis: Organocatalytic methods could be employed in the construction of the core structure through reactions like Michael additions. For instance, an enamine-catalyzed Michael addition of a ketone to an appropriate acceptor could be a key step. While direct synthesis of the target compound via organocatalysis is not prominently described, related transformations suggest its feasibility. For example, chiral primary amines or their salts can catalyze the asymmetric addition of aldehydes and ketones to nitroalkenes, a strategy that could be adapted.

Biocatalysis: Biocatalysis offers a highly specific and environmentally benign route. Enzymes such as lipases, esterases, and oxidoreductases can be employed for kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of chiral building blocks. For instance, a lipase (B570770) could be used for the enantioselective hydrolysis of a racemic ester precursor of this compound, yielding one enantiomer in high enantiomeric excess. A study on the biocatalytic resolution of 3-hydroxy-3-phenylpropanonitrile using an immobilized lipase from Pseudomonas fluorescens highlights the potential of this approach for creating chiral precursors. nih.govnih.gov In that specific case, the addition of ionic liquids was found to enhance the enzyme's stability and efficiency, achieving a process efficiency of 97.4% and an enantiomeric excess of 79.5%. nih.govnih.gov

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Enrichment Strategies

The synthesis of enantiomerically pure or enriched analogs of this compound is of significant interest due to the often-differing biological activities of enantiomers.

Stereoselective Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved using chiral catalysts, auxiliaries, or reagents.

Catalytic Asymmetric Synthesis: Transition metal complexes with chiral ligands are a cornerstone of asymmetric synthesis. For example, the asymmetric hydrogenation of a suitable prochiral olefin or ketone precursor using a chiral rhodium or ruthenium catalyst could yield a chiral saturated ketone. Similarly, asymmetric variants of the Heck or Suzuki-Miyaura reactions, employing chiral phosphine (B1218219) ligands, could be explored.

Chiral Auxiliaries: The use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and is later removed, is a classic strategy. For instance, an Evans auxiliary could be used to control the stereochemistry of an alkylation reaction to build the chiral center.

Enantiomeric Enrichment Strategies: When a racemic mixture is formed, enantiomeric enrichment strategies are employed to separate the enantiomers.

Kinetic Resolution: As mentioned in the biocatalysis section, enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. This is a widely used and powerful technique.

Chiral Chromatography: Preparative chiral high-performance liquid chromatography (HPLC) is a direct method for separating enantiomers. While often more expensive for large-scale production, it is a valuable tool for obtaining enantiomerically pure compounds for research and initial studies.

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can often be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.

The synthesis of chiral N-tert-butanesulfinyl imino ketones as key intermediates in the preparation of other complex molecules demonstrates a robust strategy for introducing chirality that could be adapted to the synthesis of chiral analogs of this compound. mdpi.com

Table 2: Potential Strategies for Stereoselective Synthesis and Enantiomeric Enrichment

| Strategy | Method | Key Reagent/Catalyst | Potential Outcome |

| Asymmetric Synthesis | Asymmetric Hydrogenation | Chiral Rh-DIPAMP complex | Enantioenriched saturated ketone |

| Asymmetric Synthesis | Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation |

| Enantiomeric Enrichment | Biocatalytic Kinetic Resolution | Immobilized Lipase | One enantiomer with high e.e. |

| Enantiomeric Enrichment | Diastereomeric Crystallization | (R)-(-)-Mandelic Acid | Separation of diastereomeric salts |

Chemical Reactivity and Mechanistic Investigations of 3 Carboethoxy 3 Phenylpropiophenone

Electrophilic and Nucleophilic Reactions at the Propiophenone (B1677668) Carbonyl Center

The ketone carbonyl group is a primary site for both nucleophilic addition and electrophilic interaction. The carbon atom of the carbonyl is electrophilic, while the oxygen atom is nucleophilic and can be protonated by acids, which enhances the carbonyl's electrophilicity.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a tetrahedral intermediate.

Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to a secondary alcohol. Due to the presence of the ester, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester functionalities. thieme-connect.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) will attack the carbonyl carbon to form a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, forming a new carbon-carbon double bond.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with acid yields a cyanohydrin, which is a versatile synthetic intermediate.

Expected Products from Nucleophilic Addition to the Carbonyl Group

| Reagent | Product Type |

|---|---|

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |

Alpha-Substitution Reactions and Enolate Chemistry of the Ketone Moiety

The protons on the carbon atom alpha to the ketone (the α-carbon) are acidic and can be removed by a base to form a nucleophilic enolate ion. msu.edu The structure of 3'-Carboethoxy-3-phenylpropiophenone is that of a β-keto ester, which possess acidic α-protons. aklectures.com The resulting enolate is stabilized by resonance, delocalizing the negative charge onto the oxygen atom of the carbonyl group. masterorganicchemistry.com

Enolate Formation: The presence of two electron-withdrawing groups (the ketone and the ester) on adjacent carbons makes the intervening α-hydrogens particularly acidic (pKa around 11), allowing for easy deprotonation with bases like sodium ethoxide. masterorganicchemistry.com For unsymmetrical ketones, the choice of base and reaction conditions can selectively produce either the kinetic or thermodynamic enolate. masterorganicchemistry.comyoutube.com The kinetic enolate is formed faster by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, attacking the least hindered α-proton. masterorganicchemistry.com The thermodynamic enolate, which is more stable, is favored under equilibrium conditions using a stronger, non-bulky base. masterorganicchemistry.com

Alkylation: The formed enolate can act as a nucleophile in SN2 reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.comjove.com This is a key step in the acetoacetic ester synthesis, which allows for the creation of substituted ketones. jove.com

Aldol (B89426) and Claisen Condensations: The enolate can attack other carbonyl compounds. For instance, it can participate in an Aldol-type addition with an aldehyde or another ketone. masterorganicchemistry.com It can also undergo a Claisen condensation, where an ester acts as the electrophile, typically resulting in the formation of a β-dicarbonyl compound. youtube.com

Aromatic Ring Reactivity and Directed Functionalization

The molecule contains two distinct phenyl rings, and their susceptibility to electrophilic aromatic substitution (EAS) is governed by the electronic properties of their respective substituents.

Ring A (Propiophenone Ring): This ring is substituted with a benzoyl group (-COC₆H₅CH₂CH₂COOEt). The carbonyl of the ketone is a powerful electron-withdrawing group, which deactivates the ring towards EAS and directs incoming electrophiles to the meta position. uomustansiriyah.edu.iqmsu.edu

Ring B (3-Phenyl Ring): This ring is attached to a saturated carbon chain, making the substituent an alkyl group. Alkyl groups are weakly activating and are ortho, para-directors for EAS. msu.edu

The presence of directing groups is a key strategy for controlling selectivity in C-H functionalization reactions. rsc.org For instance, nitrile groups have been shown to direct meta-C–H functionalization in biphenyl (B1667301) systems. escholarship.org While this specific molecule lacks a nitrile, the principle highlights how functional groups can control reactivity at remote positions.

Summary of Directing Effects for Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent | Electronic Effect | Reactivity Toward EAS | Directing Influence |

|---|---|---|---|---|

| Ring A | Benzoyl Group | Electron-Withdrawing | Deactivated | meta |

Rearrangement Reactions and Fragmentation Processes

The complex structure of this compound allows for several potential rearrangement and fragmentation pathways, particularly under specific reaction conditions or during mass spectrometry analysis.

Rearrangement Reactions:

Baeyer-Villiger Oxidation: The ketone can undergo oxidation with a peroxy acid (e.g., m-CPBA) to form an ester. The migratory aptitude of the adjacent groups determines the product. In this case, the phenyl group would likely migrate in preference to the ethyl group, leading to the formation of a phenyl ester.

β-Keto Ester Decarboxylation: While the ester is on a separate ring and not directly a β-keto ester in the classical sense for simple decarboxylation, related β-keto acids (formed from hydrolysis) can undergo decarboxylation upon heating to yield a ketone and carbon dioxide. aklectures.comyoutube.com

Fragmentation Processes (Mass Spectrometry): In mass spectrometry, molecular ions can dissociate into smaller fragments. wikipedia.org For ketones like propiophenone and its derivatives, characteristic fragmentation patterns include:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent α-carbon is a common pathway. For this molecule, this could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a corresponding radical. nih.govugto.mx

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α,β-bond, resulting in the elimination of a neutral alkene. nih.govugto.mx

Kinetic and Thermodynamic Studies of Key Reactions

The study of reaction kinetics and thermodynamics provides insight into reaction rates, mechanisms, and the relative stability of products and intermediates.

Enolate Formation: The regioselective formation of enolates from unsymmetrical ketones is a classic example of kinetic versus thermodynamic control. acs.org

Kinetic Control: At low temperatures with a bulky, non-nucleophilic base, the less-substituted (kinetic) enolate is formed faster because the base attacks the more accessible, less sterically hindered α-proton. masterorganicchemistry.comrsc.org This process is irreversible under these conditions.

Thermodynamic Control: At higher temperatures or with a smaller, strong base (like an alkoxide) in a protic solvent, an equilibrium is established between the ketone and its possible enolates. This allows for the formation of the more stable, more-substituted (thermodynamic) enolate. masterorganicchemistry.comrsc.org

Ketone Reduction: Thermodynamic and kinetic studies on the reduction of ketones, for example by alcohol dehydrogenases, have shown that reaction rates and enantioselectivity can be highly dependent on the reaction medium (e.g., water vs. organic solvent) and temperature. nih.gov In enzyme-catalyzed reductions, the activation enthalpy (ΔH‡) and entropy of activation (ΔS‡) are key parameters that differ between solvent systems. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Carboethoxy 3 Phenylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3'-Carboethoxy-3-phenylpropiophenone is expected to show distinct signals for the ethyl ester protons, the aromatic protons of the two different phenyl rings, and the aliphatic protons of the three-carbon chain. The chemical shifts (δ) are predicted in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Ethyl Group: The ethyl ester would present as a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). Based on analogous compounds like ethyl 3-phenylpropionate, these signals are expected in the regions of δ 4.0-4.3 ppm and δ 1.1-1.4 ppm, respectively. nih.gov

Aromatic Protons: The ten protons on the two phenyl rings would appear as complex multiplets in the aromatic region (δ 7.0-8.2 ppm). The protons on the benzoyl ring are expected to be further downfield due to the deshielding effect of the ketone, particularly the two ortho-protons. rsc.org

Aliphatic Chain: The three protons on the propane (B168953) backbone (-CH(Ph)-CH₂-CO-) would form a complex splitting pattern, likely an AMX or ABX system, in the δ 3.0-5.0 ppm range. The methine proton (-CH) would be a multiplet, coupled to the two diastereotopic methylene protons (-CH₂-).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display signals for all 18 carbon atoms, though some aromatic carbon signals might overlap.

Carbonyl Carbons: Two distinct signals are predicted in the most downfield region of the spectrum. The ketone carbonyl carbon is expected around δ 195-200 ppm, while the ester carbonyl carbon should appear at a slightly higher field, around δ 170-175 ppm. lgcstandards.commusechem.com

Aromatic Carbons: The twelve aromatic carbons would generate a series of signals between δ 125-145 ppm.

Aliphatic Carbons: The carbons of the ethyl group (-OCH₂CH₃) and the propane backbone (-CH-CH₂-) are expected in the upfield region of the spectrum (δ 14-65 ppm).

2D NMR Techniques

To confirm the structural assignments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, definitively connecting the ethyl group's quartet and triplet, and linking the methine and methylene protons of the propane backbone.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignment of the aliphatic and aromatic C-H pairs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous compounds.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Ketone C=O | - | ~198 |

| Ester C=O | - | ~172 |

| Aromatic C-H / C | 7.2 - 8.1 (m) | 127 - 142 |

| -OCH₂- | ~4.1 (q) | ~61 |

| -CH(Ph)- | ~4.5 (m) | ~45 |

| -CH₂-CO- | ~3.5 (m) | ~38 |

| -CH₃ | ~1.2 (t) | ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorptions from the two carbonyl groups.

C=O Stretching: Two distinct, strong absorption bands are expected. The ketone C=O stretch typically appears around 1685 cm⁻¹, as seen in β-phenylpropiophenone. chemicalforums.comchemicalbook.com The ester C=O stretch is expected at a higher frequency, typically around 1730-1740 cm⁻¹. blogspot.comnih.gov

C-O Stretching: A strong band corresponding to the C-O single bond stretch of the ester group would be visible in the 1100-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propane and ethyl groups would be just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary data, particularly for the non-polar, symmetric vibrations of the carbon skeleton and aromatic rings.

Table 2: Predicted IR Absorption Frequencies for this compound Predicted values based on analogous compounds.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Ketone | ~1685 | Strong |

| C=O Stretch | Ester | ~1735 | Strong |

| C-H Stretch | Aromatic | >3000 | Medium |

| C-H Stretch | Aliphatic | <3000 | Medium |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Weak |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry for Accurate Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the accurate molecular mass of a compound, allowing for the determination of its elemental formula. For C18H18O3, the calculated exact mass of the neutral molecule is 282.1256 Da.

The fragmentation pattern in the mass spectrum gives valuable structural information. For this compound, key fragmentation pathways would likely include:

Benzoyl Cation: The most characteristic fragmentation would be the alpha-cleavage next to the ketone to form the highly stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is a common and often base peak for molecules containing a benzoyl moiety.

Loss of Ethoxy Group: Fragmentation of the ester could lead to the loss of an ethoxy radical (•OCH₂CH₃) to give a fragment at m/z 237.1174, or the loss of ethylene (B1197577) via a McLafferty rearrangement.

Cleavage of the Propane Chain: Various cleavages of the C-C bonds in the central propane chain would lead to other fragment ions.

X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov While no crystal structure for this compound has been reported in the literature, this technique, if applicable, would provide precise data on bond lengths, bond angles, and torsional angles. It would reveal the conformation of the flexible propane chain and the relative orientation of the two phenyl rings, as well as detailing any intermolecular interactions, such as π-stacking, that govern the crystal packing.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

The carbon atom at position 3 of the propane chain, which is substituted with a phenyl group and a carboethoxymethyl group, is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers ((R) and (S)).

If the racemic mixture were resolved into its individual enantiomers, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) could be employed. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other. This provides a unique fingerprint for each stereoisomer, although computational methods would be required to assign the absolute configuration to a specific experimental spectrum. blogspot.com

Other Advanced Spectroscopic Techniques for Electronic Structure and Dynamic Processes

Further characterization could involve other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The aromatic rings and carbonyl groups are chromophores that would exhibit characteristic π→π* and n→π* transitions.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict and support experimental spectroscopic data. nih.gov Calculated NMR chemical shifts, vibrational frequencies, and electronic transition energies can be compared with experimental results to provide a higher level of confidence in the structural assignment.

Solid-State NMR (ssNMR): For materials that are difficult to crystallize or are amorphous, ssNMR can provide structural information in the solid state, complementing data from techniques like IR and powder X-ray diffraction.

Computational and Theoretical Studies on 3 Carboethoxy 3 Phenylpropiophenone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of organic molecules. nih.govespublisher.com For a molecule like 3'-Carboethoxy-3-phenylpropiophenone, DFT methods such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), would be instrumental in providing a detailed understanding of its fundamental chemical characteristics. nih.govespublisher.com

The initial step in a computational study involves the optimization of the molecule's three-dimensional structure to find its most stable conformation (i.e., the global minimum on the potential energy surface). For this compound, with its multiple rotatable bonds, a thorough conformational analysis would be crucial. kfupm.edu.sa This process involves systematically rotating the dihedral angles of the molecule to map out the potential energy surface and identify all stable conformers and the transition states that connect them. dergipark.org.tr

Studies on similar molecules, like (2E)-3-phenylprop-2-enoic anhydride, have successfully identified numerous stable conformations using these methods. kfupm.edu.sa For this compound, the key dihedral angles would include those around the C-C bonds of the propyl chain and the C-O bond of the ester group. The resulting conformational energy landscape would reveal the relative stabilities of different spatial arrangements of the phenyl and carboethoxy groups, which can significantly influence the molecule's reactivity and intermolecular interactions.

Illustrative Conformational Analysis Data for a Propiophenone (B1677668) Derivative

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5° | 65.2° | 0.00 |

| 2 | -68.9° | 70.1° | 1.25 |

| 3 | 175.4° | -72.3° | 2.10 |

This table presents hypothetical data for illustrative purposes, based on typical values observed in conformational analyses of similar organic molecules.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For this compound, the HOMO is likely to be located on the phenyl ring, while the LUMO may be centered on the carbonyl groups.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table of Calculated Electronic Properties

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

This table contains hypothetical data based on calculations for structurally similar ketones and esters for illustrative purposes.

Computational methods can accurately predict various spectroscopic data, including IR, Raman, and NMR spectra. nih.gov By calculating the vibrational frequencies and chemical shifts for the optimized structure of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimentally obtained spectra to validate the accuracy of the computational model and aid in the assignment of experimental peaks. Such comparative studies have been successfully performed for other complex organic molecules. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, which can participate in reactions such as enolate formation and subsequent alkylation or condensation, computational methods can be used to map the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies for each step of the reaction.

For instance, in a base-catalyzed self-condensation of this compound, DFT calculations could be used to model the deprotonation at the alpha-carbon, the subsequent nucleophilic attack on another molecule, and the final dehydration step. The calculated energy profile would provide valuable insights into the reaction kinetics and the feasibility of different mechanistic pathways.

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. researchgate.net

An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule's conformation changes over time and how it interacts with the solvent molecules through hydrogen bonding and other non-covalent interactions. If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing insights into the binding mode and affinity. researchgate.net Such simulations are now standard in drug design and materials science. researchgate.net

Chemical Transformations and Derivatization Strategies for 3 Carboethoxy 3 Phenylpropiophenone

Modification of the Ketone Functionality

The ketone group is one of the most reactive sites in the 3'-Carboethoxy-3-phenylpropiophenone molecule, readily undergoing nucleophilic addition and condensation reactions.

Stereoselective Carbonyl Reductions and Oxidations

The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a chiral center, making stereoselective methods particularly valuable. While specific studies on this molecule are not extensively documented, the reduction of aromatic ketones and β-keto esters is a well-established field, providing a strong predictive framework for its reactivity.

Biocatalytic Reductions: Biocatalysis, using whole-cell systems or isolated enzymes, offers a green and highly selective approach for the asymmetric reduction of ketones. nih.gov Organisms like baker's yeast (Saccharomyces cerevisiae) and various plants contain a multitude of reductase enzymes that can reduce carbonyl compounds, often with high enantioselectivity. nih.govresearchgate.net The stereochemical outcome of such reductions is dictated by the specific enzyme's adherence to Prelog's rule, which generally predicts the formation of (S)-alcohols. However, the presence of multiple reductases with opposing stereoselectivities in an organism can sometimes lead to mixtures of stereoisomers. nih.gov The use of genetically engineered yeasts overexpressing a single specific reductase can overcome this limitation, yielding products with very high optical purity. nih.govacs.org Plant tissues, such as those from Daucus carota (carrot) or Malus pumila (apple), have also been successfully employed as biocatalysts for the asymmetric reduction of aromatic ketones. researchgate.netnih.gov

Chemical Reductions: Enantioselective chemical reductions can be achieved using chiral reducing agents or catalytic systems. wikipedia.org A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane as the stoichiometric reductant to achieve high enantioselectivity in the reduction of various ketones. wikipedia.org Other methods include transfer hydrogenation with a chiral transition metal catalyst (e.g., Ruthenium-based) and a hydrogen donor like isopropanol. organic-chemistry.org

Conversely, the resulting chiral secondary alcohol can be oxidized back to the parent ketone using standard oxidation reagents, such as pyridinium chlorochromate (PCC) or through Swern and Dess-Martin periodinane oxidations. This reversibility is crucial for synthetic strategies that may require protection of the ketone functionality.

Table 1: Representative Stereoselective Reduction Methods for Aromatic Ketones Data based on transformations of analogous aromatic ketones and ketoesters.

| Method | Catalyst / Reagent | Typical Product Configuration | Typical Enantiomeric Excess (e.e.) |

| Biocatalytic | Saccharomyces cerevisiae (Baker's Yeast) | (S)-alcohol | Moderate to High |

| Biocatalytic | Daucus carota (Carrot Root) | (R)- or (S)-alcohol | High (>90%) |

| Biocatalytic | Isolated Alcohol Dehydrogenase (ADH) | (R)- or (S)-alcohol | Excellent (>99%) |

| Chemical | Corey-Bakshi-Shibata (CBS) Reduction | (R)- or (S)-alcohol | High to Excellent (>95%) |

| Chemical | Asymmetric Transfer Hydrogenation (Ru-catalyst) | (R)- or (S)-alcohol | High to Excellent (>95%) |

Formation of Imine, Oxime, and Hydrazone Derivatives

The ketone carbonyl of this compound can undergo condensation reactions with primary amines and their derivatives to yield various C=N containing compounds. These reactions are typically catalyzed by a small amount of acid and involve the formation of a carbinolamine intermediate followed by dehydration. youtube.comyoutube.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) results in the formation of imines. The equilibrium can be driven towards the product by removing the water formed during the reaction.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. wikipedia.org Oximes are crystalline solids and are often used for the purification and characterization of carbonyl compounds. ijprajournal.com The reaction is generally straightforward, often proceeding by reacting the ketone with hydroxylamine hydrochloride in the presence of a weak base. scribd.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) produces hydrazones. wikipedia.org 2,4-Dinitrophenylhydrazones are particularly useful for characterization as they are typically brightly colored, crystalline solids with sharp melting points. The synthesis can be promoted by Brønsted or Lewis acids, such as CeCl₃·7H₂O. mdpi.com

Table 2: Common Ketone Derivatization Reactions

| Derivative | Reagent | Typical Conditions |

| Imine | Primary Amine (e.g., Aniline) | Acid catalyst (e.g., TsOH), Toluene, Reflux |

| Oxime | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Weak base (e.g., Pyridine or NaOH), Ethanol (B145695), Heat |

| Hydrazone | Hydrazine Hydrate (H₂NNH₂·H₂O) | Ethanol, Reflux |

| Phenylhydrazone | Phenylhydrazine | Acetic Acid, Ethanol, Heat |

| 2,4-Dinitrophenylhydrazone | 2,4-Dinitrophenylhydrazine | Sulfuric Acid, Ethanol |

Derivatization of the Ester Group

The carboethoxy (ethyl ester) group on one of the aromatic rings is another key site for derivatization, primarily through nucleophilic acyl substitution reactions.

Hydrolysis to Carboxylic Acid Derivatives

The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): This is the more common method and is effectively irreversible. libretexts.org The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. sserc.org.uk The initial products are the sodium salt of the carboxylic acid (sodium 3-(3-phenylpropanoyl)benzoate) and ethanol. quora.comyoutube.com Subsequent acidification of the reaction mixture with a strong mineral acid (e.g., HCl) protonates the carboxylate salt, precipitating the free carboxylic acid. sserc.org.uk

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The ester is heated with a large excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org To drive the equilibrium towards the products, it is necessary to use a large excess of water.

Amidation and Transamidation Reactions

The ester can be converted into a variety of amide derivatives, which are often of interest in medicinal chemistry. This transformation can be achieved through several routes.

Direct Amidation/Aminolysis: This involves heating the ester with ammonia or a primary or secondary amine. These reactions often require high temperatures and pressures to proceed at a reasonable rate. However, catalytic methods using reagents like niobium(V) oxide have been developed for the direct amidation of esters under solvent-free conditions. researchgate.net

Two-Step Hydrolysis-Coupling Sequence: A more general and often higher-yielding approach involves first hydrolyzing the ester to the carboxylic acid as described above. The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.

Table 3: Representative Ester to Amide Conversion Strategies

| Method | Reagents | Intermediate |

| Direct Aminolysis | Amine (R-NH₂), Heat | None |

| Hydrolysis and Coupling | 1. NaOH, H₂O; 2. HCl; 3. Amine, DCC | Carboxylic Acid |

| Acyl Chloride Formation | 1. NaOH, H₂O; 2. HCl; 3. SOCl₂; 4. Amine | Acyl Chloride |

Side-Chain and Aromatic Ring Functionalization

Further derivatization can be achieved by modifying the aromatic rings or the three-carbon side-chain, although these transformations can be more challenging due to competing reactions and the need for regiocontrol.

Aromatic Ring Functionalization: Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can introduce new substituents onto the two phenyl rings. The regiochemical outcome is dictated by the directing effects of the existing groups.

On the ring bearing the carboethoxy group , the ester is a deactivating, meta-directing group. The entire 3-benzoyl substituent is also deactivating and primarily meta-directing. Therefore, electrophilic attack is expected to occur at the positions meta to the carboethoxy group.

On the unsubstituted phenyl ring , the acyl group attached to the side chain is a deactivating, meta-directing group. Therefore, electrophiles are expected to add to the positions meta to the point of attachment of the propanoyl chain.

Side-Chain Functionalization: The aliphatic side-chain offers other possibilities for functionalization. The α-carbon adjacent to the ketone is potentially enolizable, allowing for reactions such as α-halogenation under either acidic or basic conditions. However, controlling the position and degree of halogenation can be difficult.

Regioselective Halogenation and Nitration

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental for introducing new functional groups onto the aromatic rings of this compound. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions is dictated by the electronic nature of the substituents on each ring.

The molecule contains two phenyl rings with different electronic properties:

Ring A: The phenyl group of the "phenylpropio" moiety is attached to an alkyl chain. This alkyl group is weakly activating and directs incoming electrophiles to the ortho and para positions.

Ring B: The phenyl group of the "phenone" core is substituted with two electron-withdrawing groups: the ketone carbonyl and the 3'-carboethoxy group. Both of these are deactivating and act as meta-directors.

Consequently, Ring A is significantly more susceptible to electrophilic attack than the deactivated Ring B. Therefore, electrophilic substitution occurs with high regioselectivity on Ring A.

Modern halogenation methods often employ N-halosuccinimides (NCS, NBS, NIS) as they offer milder reaction conditions and improved selectivity compared to diatomic halogens. organic-chemistry.orgresearchgate.net For instance, using N-bromosuccinimide (NBS), often in a polar solvent like hexafluoroisopropanol (HFIP) which can enhance the electrophilicity of the halogenating agent, allows for efficient and selective bromination. organic-chemistry.orgresearchgate.net Nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The expected outcomes of these reactions are summarized in the table below.

| Reaction | Reagents and Conditions | Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Hexafluoroisopropanol (HFIP) | 4''-Bromo-3'-carboethoxy-3-phenylpropiophenone | The alkyl chain activates Ring A, directing the electrophile (Br⁺) primarily to the less sterically hindered para position. |

| Chlorination | N-Chlorosuccinimide (NCS), Acetic Acid | 4''-Chloro-3'-carboethoxy-3-phenylpropiophenone | Similar to bromination, the directing effect of the alkyl group on Ring A favors para substitution. |

| Nitration | HNO₃, H₂SO₄, 0°C | 4''-Nitro-3'-carboethoxy-3-phenylpropiophenone and 2''-Nitro-3'-carboethoxy-3-phenylpropiophenone | The powerful nitronium ion (NO₂⁺) attacks the activated Ring A, yielding a mixture of para and ortho isomers. |

Cross-Coupling Reactions for Extended Chemical Scaffolds

The halogenated derivatives of this compound are valuable intermediates for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. researchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings enable the formation of new carbon-carbon bonds, allowing for the extension of the molecular scaffold. researchgate.netmdpi.com

For these reactions to proceed, a halogen (typically Br or I) or a triflate group is required on one of the aromatic rings to act as the electrophilic partner. The 4''-bromo derivative, synthesized as described in the previous section, is an ideal substrate.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commasterorganicchemistry.com It is a highly versatile method for forming biaryl structures.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. masterorganicchemistry.comnih.govorganic-chemistry.org This reaction is particularly useful for introducing vinyl or substituted vinyl groups.

These strategies allow for the systematic modification of the phenylpropio-moiety, which can be crucial for exploring its interaction with biological targets.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Typical Catalyst/Base System | Product Scaffold |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4''-Bromo-3'-carboethoxy-3-phenylpropiophenone | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Extended biaryl system |

| Heck Reaction | 4''-Bromo-3'-carboethoxy-3-phenylpropiophenone | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | Stilbene-like moiety |

| Sonogashira Coupling | 4''-Iodo-3'-carboethoxy-3-phenylpropiophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Aryl-alkyne structure |

Synthesis of Heterocyclic Compounds Incorporating the Propiophenone (B1677668) Skeleton

The 1,5-dicarbonyl functionality inherent in the this compound structure is a classic synthon for the construction of six-membered rings, including both carbocycles and heterocycles.

Ring Annulation and Cyclization Reactions

The presence of two carbonyl groups separated by three carbon atoms allows for intramolecular cyclization reactions. Specifically, 1,5-dicarbonyl compounds are well-known precursors for forming cyclohexenone rings via an intramolecular aldol (B89426) condensation, a key step in the Robinson annulation reaction. fiveable.meyoutube.comlibretexts.orglibretexts.org

Under basic conditions, a proton can be abstracted from one of the α-carbons (C-2 or C-4) to form an enolate. This enolate can then act as an internal nucleophile, attacking the ketone carbonyl carbon (C-5). The subsequent aldol addition reaction forms a six-membered β-hydroxy ketone, which can readily dehydrate under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone (a cyclohexenone derivative). libretexts.orglibretexts.org This powerful ring-forming strategy transforms the linear propiophenone skeleton into a more rigid, polycyclic system.

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | A base (e.g., NaOH, EtO⁻) removes a proton from the α-carbon at C-2 to form a nucleophilic enolate. | Enolate of the propiophenone |

| 2. Intramolecular Aldol Addition | The enolate attacks the electrophilic ketone carbonyl at C-5, forming a new carbon-carbon bond and a cyclic alkoxide. | Cyclic β-hydroxy ketone (after protonation) |

| 3. Dehydration | Elimination of a water molecule from the β-hydroxy ketone creates a double bond in conjugation with the carbonyl group. | Cyclohexenone derivative |

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to generate complex products, minimizing waste and synthetic steps. nih.govnih.govresearchgate.net The 1,5-dicarbonyl nature of this compound makes it a suitable candidate for MCRs aimed at synthesizing heterocyclic structures, such as dihydropyridines.

In a reaction analogous to the Hantzsch pyridine synthesis, this compound could potentially react with an aldehyde and a source of ammonia (such as ammonium acetate) to construct a substituted dihydropyridine ring. In this proposed pathway, the 1,5-dicarbonyl compound would provide the C2-C3 and C5-C6 fragments of the pyridine ring, the aldehyde would provide the C4 carbon, and ammonia would provide the nitrogen atom. Such a reaction would rapidly generate molecular complexity and provide access to libraries of novel heterocyclic compounds based on the propiophenone scaffold.

| Component | Role in MCR | Example |

|---|---|---|

| 1,5-Dicarbonyl Compound | Provides the C2-C3-C4-C5 backbone of the new ring. | This compound |

| Aldehyde | Provides the C4 carbon of the dihydropyridine ring. | Benzaldehyde (B42025) |

| Nitrogen Source | Provides the nitrogen atom for the heterocycle. | Ammonium acetate (B1210297) |

| Product Class | Substituted Dihydropyridines |

Applications of 3 Carboethoxy 3 Phenylpropiophenone in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

γ-Keto esters such as 3'-Carboethoxy-3-phenylpropiophenone are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. The ketone and ester functionalities allow for a wide range of transformations, making them valuable precursors in the synthesis of complex molecular architectures, particularly heterocyclic compounds.

The general structure of a γ-keto ester allows for intramolecular reactions to form five-membered rings. For instance, these compounds can serve as precursors to γ-lactones through reduction of the ketone followed by intramolecular cyclization. Furthermore, the dicarbonyl nature of these molecules makes them ideal substrates for condensation reactions with dinucleophiles to construct various heterocyclic systems. For example, reaction with hydrazine (B178648) can yield dihydropyridazinones, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolinones.

One of the significant applications of related keto esters is in the synthesis of pharmaceutical intermediates. For instance, the reduction of the related β-keto ester, ethyl benzoylacetate, yields ethyl 3-hydroxy-3-phenylpropionate, a key chiral intermediate for antidepressants like Fluoxetine and Tomoxetine. nih.gov While not the identical starting material, this illustrates the pivotal role of keto esters in constructing medicinally relevant scaffolds. The strategic placement of the keto and ester groups in γ-keto esters similarly allows for their elaboration into complex drug precursors.

Contribution to the Development of Stereoselective Synthetic Methodologies

The prochiral nature of this compound and related γ-keto esters makes them excellent substrates for the development of stereoselective reactions. The ketone can be reduced to a secondary alcohol, creating a chiral center. The stereochemical outcome of this reduction can be controlled using various chiral reagents or catalysts.

Enzymatic and Biocatalytic Reductions: Biocatalysis offers a green and highly selective method for the asymmetric reduction of ketones. Enzymes such as ketoreductases and alcohol dehydrogenases, often found in microorganisms like baker's yeast or in isolated forms, can reduce the ketone in γ-keto esters to the corresponding γ-hydroxy ester with high enantiomeric excess. For example, the reduction of ethyl benzoylacetate using baker's yeast is a well-established method to produce (S)-ethyl 3-hydroxy-3-phenylpropionate. nih.gov Similar enzymatic systems can be applied to γ-keto esters to generate chiral γ-hydroxy esters, which are valuable building blocks for natural product synthesis. researchgate.net

Chiral Catalysts: In addition to biocatalysis, chiral metal complexes and organocatalysts are employed for the asymmetric reduction of ketones. Catalytic systems based on ruthenium, rhodium, or iridium with chiral ligands can achieve high enantioselectivity. These methods provide access to both enantiomers of the resulting alcohol by simply changing the chirality of the catalyst. The development of such catalytic systems is a major area of research in organic chemistry, and γ-keto esters serve as important model substrates for these studies.

The table below summarizes some stereoselective transformations involving related keto esters, illustrating the potential methodologies applicable to this compound.

| Substrate | Transformation | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Ethyl benzoylacetate | Asymmetric Reduction | Baker's Yeast | (S)-ethyl 3-hydroxy-3-phenylpropionate | 85% | nih.gov |

| Ethyl benzoylacetate | Asymmetric Reduction | Geotrichum candidum | (S)-ethyl 3-hydroxy-3-phenylpropionate | 98% | nih.gov |

| Ethyl 3-hydroxy-3-phenylpropionate | Kinetic Resolution | Lipase (B570770) PS-C | (S)-ethyl 3-hydroxy-3-phenylpropionate | 100% | nih.gov |

Use in the Preparation of Precursors for Diversified Chemical Libraries

Combinatorial chemistry is a powerful tool in drug discovery, enabling the rapid synthesis of a large number of compounds (a library) for biological screening. nih.gov The structural features of this compound make it an attractive scaffold for the generation of diverse chemical libraries.

The ketone and ester functionalities can be independently or sequentially modified. For example, the ketone can be converted into a variety of other functional groups, such as an alcohol, an amine (via reductive amination), or a double bond (via Wittig-type reactions). The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides or other esters.

This ability to generate a multitude of derivatives from a single precursor is highly valuable in combinatorial chemistry. By reacting the γ-keto ester scaffold with a diverse set of reagents in a parallel or combinatorial fashion, libraries of compounds with varied substitution patterns can be efficiently synthesized. These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates. The use of solid-phase synthesis, where the scaffold is attached to a polymer resin, can further streamline the process of library generation and purification. iipseries.org

Involvement in the Synthesis of Advanced Materials (e.g., Ligands, Monomers for Polymer Synthesis)

The versatile reactivity of this compound also lends itself to the synthesis of advanced materials.

Ligand Synthesis: The ability of this molecule to participate in cyclization reactions to form heterocyclic systems is key to its use in ligand synthesis. Many heterocyclic structures are known to coordinate to metal ions, and by incorporating appropriate functional groups, ligands with specific properties can be designed. For example, the synthesis of bidentate or tridentate ligands for use in catalysis or as metal-ion sensors can be envisaged starting from this γ-keto ester scaffold. The synthesis of novel ligands is a crucial aspect of developing new catalysts for a variety of chemical transformations. bldpharm.comresearchgate.net

Monomers for Polymer Synthesis: Functionalized polymers with specific properties are of great interest in materials science. This compound can be chemically modified to introduce polymerizable groups, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer can then be polymerized to create a polymer with pendant keto and ester functionalities. These functional groups can be further modified post-polymerization to tune the properties of the material, such as its solubility, thermal stability, or ability to bind to other molecules. This approach is used to create functional materials for a range of applications, including drug delivery, coatings, and advanced plastics. nih.gov

Methodological Innovations in Organic Chemistry

The unique reactivity of γ-keto esters continues to inspire the development of novel synthetic methods. Research in this area often focuses on developing new catalytic systems or reaction cascades that utilize the dual functionality of these molecules.

Cascade Reactions: The proximity of the ketone and ester groups allows for the design of cascade or tandem reactions, where multiple chemical transformations occur in a single pot. This approach is highly efficient as it reduces the number of purification steps and minimizes waste. For example, a one-pot reductive amination followed by lactamization of a γ-keto ester can provide direct access to chiral γ-lactams, which are important structural motifs in many biologically active compounds.

Novel Catalytic Transformations: γ-Keto esters are also used as substrates to explore new catalytic transformations. For instance, the development of new methods for the α-functionalization of the carbon between the keto and ester groups is an active area of research. These methods can provide access to highly functionalized and structurally complex molecules that would be difficult to synthesize using traditional methods. The exploration of gold-catalyzed hydration of alkynoates represents a modern and atom-economical approach to synthesizing γ-keto esters.

Emerging Research Directions and Future Perspectives for 3 Carboethoxy 3 Phenylpropiophenone Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis and transformation of β-keto esters like 3'-Carboethoxy-3-phenylpropiophenone have traditionally relied on classical methods. However, the demand for enantiomerically pure products and more efficient reaction pathways has spurred the development of novel catalytic systems. A significant area of advancement is in the realm of organocatalysis, which avoids the use of often toxic and expensive metal catalysts.

Recent research has demonstrated the power of chiral organocatalysts in promoting asymmetric Michael additions to chalcones, a reaction analogous to the synthesis of this compound. For instance, prolinamide derivatives and squaramide-based organocatalysts derived from cinchona alkaloids have shown remarkable success in catalyzing the addition of nucleophiles to α,β-unsaturated ketones, achieving high yields and excellent enantioselectivities (up to 96% ee). nih.govgctlc.org These catalysts function through hydrogen bonding interactions, effectively activating the substrate and controlling the stereochemical outcome of the reaction. nih.govgctlc.org The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. gctlc.org

Furthermore, the development of bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, has opened up new avenues for efficient transformations. For example, quinine-derived squaramide and sulfonamide organocatalysts have been successfully employed in the asymmetric sulfa-Michael addition to trans-chalcones, yielding products with high enantiomeric excess. nih.gov The principles from these studies can be directly extrapolated to the development of catalytic systems for the enantioselective synthesis and derivatization of this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Typical Yield | Enantioselectivity (ee) | Reference |

| Prolinamide-based | (S)-N-(pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide | Michael Addition | 73-89% | 86-97% | mdpi.com |

| Squaramide Cinchona Alkaloid | Squaramide-based catalysts | Michael Addition | up to 99% | 93-96% | nih.govgctlc.org |

| Quinine-derived Bifunctional | Squaramide/quinine type | Sulfa-Michael Addition | >99% | 68-99% | nih.gov |

Implementation in Flow Chemistry and Continuous Manufacturing Processes

The paradigm shift from batch to continuous manufacturing is revolutionizing the pharmaceutical and fine chemical industries, offering enhanced safety, efficiency, and scalability. Flow chemistry, the cornerstone of continuous manufacturing, is particularly well-suited for the synthesis of intermediates like this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.govacs.orgnih.govmit.edunih.gov

A highly relevant example is the development of a continuous flow telescopic synthesis of 3-methoxypropiophenone, a closely related compound, via a Grignard reaction. researcher.life This process demonstrates the feasibility of performing multi-step syntheses in a continuous fashion, minimizing manual handling and isolation of intermediates. researcher.life The principles of this approach can be readily adapted for the synthesis of this compound. The use of packed-bed reactors with immobilized catalysts or reagents further enhances the efficiency and sustainability of flow processes by simplifying purification and enabling catalyst recycling. acs.org The integration of in-line analytical techniques, such as spectroscopy, allows for real-time monitoring and optimization of the reaction, ensuring consistent product quality. nih.gov

The implementation of flow chemistry for the synthesis and derivatization of this compound promises to deliver a more robust, scalable, and cost-effective manufacturing process, aligning with the modern demands of chemical production.

Application of Green Chemistry Principles in its Synthesis and Derivatization